Cas no 1313911-19-1 (1-(2-Aminobenzo[d]thiazol-5-yl)ethanone)
![1-(2-Aminobenzo[d]thiazol-5-yl)ethanone structure](https://ja.kuujia.com/scimg/cas/1313911-19-1x500.png)
1-(2-Aminobenzo[d]thiazol-5-yl)ethanone 化学的及び物理的性質
名前と識別子
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- 1-(2-amino-5-benzothiazolyl)Ethanone
- 1-(2-aminobenzo[d]thiazol-5-yl)ethanone
- 2-amino-5-acetylbenzothiazole
- XNDADMHZJWWAIM-UHFFFAOYSA-N
- FCH2339871
- AK373560
- Ethanone, 1-(2-amino-5-benzothiazolyl)-
- AX8310559
- 1-(2-Aminobenzo[d]thiazol-5-yl)ethanone
-
- インチ: 1S/C9H8N2OS/c1-5(12)6-2-3-8-7(4-6)11-9(10)13-8/h2-4H,1H3,(H2,10,11)
- InChIKey: XNDADMHZJWWAIM-UHFFFAOYSA-N
- SMILES: S1C(N)=NC2C=C(C(C)=O)C=CC1=2
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 222
- トポロジー分子極性表面積: 84.2
1-(2-Aminobenzo[d]thiazol-5-yl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A059006688-5g |
1-(2-Aminobenzo[d]thiazol-5-yl)ethanone |
1313911-19-1 | 97% | 5g |
2,629.08 USD | 2021-06-01 | |
Chemenu | CM493579-1g |
1-(2-Aminobenzo[d]thiazol-5-yl)ethanone |
1313911-19-1 | 97% | 1g |
$609 | 2024-08-02 | |
Alichem | A059006688-10g |
1-(2-Aminobenzo[d]thiazol-5-yl)ethanone |
1313911-19-1 | 97% | 10g |
3,450.50 USD | 2021-06-01 | |
Alichem | A059006688-25g |
1-(2-Aminobenzo[d]thiazol-5-yl)ethanone |
1313911-19-1 | 97% | 25g |
5,413.60 USD | 2021-06-01 |
1-(2-Aminobenzo[d]thiazol-5-yl)ethanone 関連文献
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
1-(2-Aminobenzo[d]thiazol-5-yl)ethanoneに関する追加情報
Comprehensive Guide to 1-(2-Aminobenzo[d]thiazol-5-yl)ethanone (CAS No. 1313911-19-1): Properties, Applications, and Research Insights
In the rapidly evolving field of organic chemistry and pharmaceutical research, 1-(2-Aminobenzo[d]thiazol-5-yl)ethanone (CAS No. 1313911-19-1) has emerged as a compound of significant interest. This benzothiazole derivative is widely recognized for its unique structural features and potential applications in drug discovery and material science. Researchers and industry professionals are increasingly exploring its properties, driven by the growing demand for novel heterocyclic compounds with diverse functionalities.
The molecular structure of 1-(2-Aminobenzo[d]thiazol-5-yl)ethanone combines a benzothiazole core with an acetyl group and an amino substituent, making it a versatile intermediate in organic synthesis. Its CAS No. 1313911-19-1 serves as a unique identifier in chemical databases, facilitating precise identification in research and commercial contexts. The compound's molecular weight and physicochemical properties contribute to its solubility profile and reactivity patterns, which are crucial for various synthetic applications.
Recent studies highlight the potential of 1-(2-Aminobenzo[d]thiazol-5-yl)ethanone in medicinal chemistry, particularly as a building block for pharmaceutical intermediates. The benzothiazole scaffold is known for its biological activity, and modifications at the 2-amino and 5-acetyl positions can lead to compounds with enhanced bioavailability and target specificity. This aligns with current trends in precision medicine and structure-activity relationship (SAR) studies, where researchers seek to optimize molecular structures for specific therapeutic targets.
In material science, 1-(2-Aminobenzo[d]thiazol-5-yl)ethanone has shown promise in the development of organic electronic materials. The conjugated system of the benzothiazole ring, combined with the electron-donating amino group and electron-withdrawing acetyl moiety, creates interesting electronic properties that may be useful in optoelectronic devices or organic semiconductors. This application is particularly relevant given the current focus on sustainable materials and green chemistry initiatives.
The synthesis of 1-(2-Aminobenzo[d]thiazol-5-yl)ethanone typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high yield and purity. Common synthetic routes may include cyclization reactions to form the benzothiazole core, followed by selective functionalization at the 5-position. Researchers emphasize the importance of process optimization to make the production of this compound more cost-effective and environmentally friendly, addressing key concerns in modern chemical manufacturing.
Quality control and characterization of 1-(2-Aminobenzo[d]thiazol-5-yl)ethanone require advanced analytical techniques. HPLC analysis, mass spectrometry, and NMR spectroscopy are commonly employed to verify the compound's identity and purity. These analytical methods are crucial for ensuring batch-to-batch consistency, especially when the compound is used as a research chemical or pharmaceutical intermediate. The growing emphasis on quality by design (QbD) principles in chemical production further underscores the importance of rigorous characterization.
Market trends indicate increasing demand for specialized benzothiazole derivatives like 1-(2-Aminobenzo[d]thiazol-5-yl)ethanone, particularly in the pharmaceutical and agrochemical sectors. The compound's versatility as a chemical building block makes it valuable for drug discovery programs targeting various disease areas. Additionally, its potential applications in material science and catalysis are expanding its commercial relevance. Suppliers and manufacturers are responding to this demand by improving production scales and developing more efficient synthetic protocols.
Safety considerations for handling 1-(2-Aminobenzo[d]thiazol-5-yl)ethanone follow standard laboratory practices for organic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses should be used when working with this chemical. Storage recommendations typically suggest keeping the compound in a cool, dry place, protected from light and moisture to maintain stability. These precautions align with broader industry movements toward responsible chemical management and laboratory safety standards.
Future research directions for 1-(2-Aminobenzo[d]thiazol-5-yl)ethanone may explore its potential as a precursor for novel biologically active compounds or functional materials. The compound's structural features offer numerous possibilities for chemical modification, making it an attractive starting point for structure-activity studies. As computational chemistry and AI-assisted drug design continue to advance, predictive modeling may help identify new applications for this versatile heterocyclic compound in various scientific and industrial fields.
In conclusion, 1-(2-Aminobenzo[d]thiazol-5-yl)ethanone (CAS No. 1313911-19-1) represents an important benzothiazole derivative with wide-ranging potential in pharmaceutical research, material science, and synthetic chemistry. Its unique structural characteristics and versatility as a chemical building block continue to attract scientific interest, particularly in the context of developing new therapeutic agents and advanced materials. As research progresses, this compound is likely to play an increasingly significant role in addressing current challenges in drug discovery and sustainable chemistry.
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